
Amopyroquine
Overview
Description
Amopyroquine is a 4-aminoquinoline antimalarial agent structurally related to amodiaquine and chloroquine. It was first approved in the 1960s for intramuscular treatment of malaria, particularly chloroquine-resistant Plasmodium falciparum infections . Unlike its parent compound amodiaquine, this compound lacks a 3'-t-butyl or 5'-chlorophenyl group, which alters its pharmacokinetic and toxicological profiles . It acts by inhibiting hemozoin formation in the parasite’s digestive vacuole, a mechanism shared with other 4-aminoquinolines .
Preparation Methods
Historical Context and Structural Overview
Amopyroquine (chemical name: 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylaminomethyl)phenol]) belongs to the 4-aminoquinoline class, characterized by a quinoline core substituted with an amino group at the 4-position and a Mannich base side chain. Its development stemmed from efforts to mitigate the toxicity of amodiaquine, which is associated with hepatotoxicity and agranulocytosis due to quinone-imine metabolite formation. The incorporation of a diethylaminomethyl group at the 4'-position of the phenolic ring in this compound prevents metabolic activation into reactive intermediates, enhancing its safety profile.
Synthetic Routes to this compound
Mannich Reaction-Based Synthesis
The classical synthesis of this compound involves a Mannich reaction, a three-component condensation between an amine, an aldehyde, and a substrate containing an acidic proton. The protocol, adapted from O’Neill et al., proceeds as follows:
Formation of the Mannich Base Intermediate :
4-Hydroxyacetanilide reacts with excess diethylamine and aqueous formaldehyde in refluxing ethanol for 48 hours. The intermediate bis-(diethylaminomethyl) derivative is purified via silica gel column chromatography using a methanol-dichloromethane (20:80 v/v) eluent.Hydrolysis of the Acetamide Group :
The acetyl-protected intermediate undergoes acidic hydrolysis with 5 M HCl to yield the corresponding 4-aminophenol derivative.Coupling with 4,7-Dichloroquinoline :
The 4-aminophenol intermediate reacts with 4,7-dichloroquinoline in refluxing ethanol. The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified via preparative TLC using methanol-dichloromethane (35:65 v/v).
This method achieves moderate yields (40–60%) and emphasizes the critical role of the Mannich base in conferring lipophilicity and cellular accumulation properties.
Alternative Synthetic Strategies
Radiolabelling for Pharmacokinetic Studies
To facilitate tissue distribution studies, tritium-labelled this compound ([³H]this compound) has been synthesized by substituting 4,7-dichloro-[G-³H]quinoline (213 mCi/mmol) in the coupling step. Radiolabelled purity exceeding 98% is confirmed via TLC, enabling precise tracking of drug accumulation in peripheral blood cells and organs.
Physicochemical and Pharmacokinetic Properties
This compound’s physicochemical characteristics significantly influence its antimalarial efficacy and safety. Key data derived from experimental studies include:
Lipophilicity and Cellular Accumulation
Partition coefficient (log D) measurements reveal pH-dependent lipophilicity:
Property | pH 5.0 | pH 7.4 |
---|---|---|
Log D (this compound) | -1.15 | 0.68 |
Log D (Amodiaquine) | -1.16 | 0.93 |
At physiological pH (7.4), this compound exhibits lower lipophilicity than amodiaquine, correlating with reduced erythrocyte membrane penetration but enhanced accumulation in polymorphonuclear leukocytes (PMNs).
Tissue Distribution Profiles
Comparative tissue distribution studies in murine models demonstrate distinct organ-specific accumulation patterns:
Tissue | % Dose (this compound) | % Dose (Amodiaquine) |
---|---|---|
Liver | 13.8 ± 2.7 | 4.3 ± 1.2 |
Kidney | 3.8 ± 1.1 | 1.5 ± 0.1 |
Lung | 1.4 ± 0.4 | 0.7 ± 0.2 |
This compound exhibits prolonged retention in the liver and kidneys, suggesting a role for hepatic metabolism in its clearance.
Mechanistic Insights and Structure-Activity Relationships
The antimalarial activity of this compound arises from multiple mechanisms:
Heme Polymerization Inhibition :
Like other 4-aminoquinolines, this compound inhibits β-hematin formation, disrupting heme detoxification in Plasmodium parasites.Ribosome Biogenesis Modulation :
Recent studies identify this compound as a ribosome biogenesis inhibitor, destabilizing RNA polymerase I and inducing p53-mediated apoptosis in cancer cells. This dual mechanism underscores its repurposing potential beyond antimalarial therapy.
Structure-activity relationship (SAR) analyses highlight the necessity of the diethylaminomethyl group for reduced cytotoxicity. Removal of this moiety restores quinone-imine formation, reverting to amodiaquine-like toxicity.
Industrial-Scale Production Considerations
Large-scale synthesis of this compound necessitates optimization of the Mannich reaction conditions:
- Solvent Selection : Ethanol is preferred over water due to the poor aqueous solubility of intermediates.
- Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) have been explored to improve reaction efficiency, though none have surpassed classical acid-mediated conditions in yield.
- Purification Challenges : Chromatographic methods remain cost-prohibitive for industrial use, prompting investigations into crystallization-based purification.
Chemical Reactions Analysis
Types of Reactions
Amopyroquine undergoes several types of chemical reactions:
Oxidation: This reaction can modify the quinoline ring, affecting the compound’s activity.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: Nucleophilic aromatic substitution (SNAr) is a common reaction for modifying the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or reduce its biological activity .
Scientific Research Applications
Antimalarial Activity
Amopyroquine has demonstrated significant efficacy against Plasmodium falciparum , particularly in chloroquine-resistant strains. Research indicates that this compound exhibits a lower 50% inhibitory concentration (IC50) compared to other antimalarials, making it a promising candidate for treating resistant malaria cases.
In Vitro Studies
In vitro evaluations have shown that this compound is effective against both chloroquine-susceptible and resistant strains of P. falciparum. A study found the following IC50 values:
Strain Type | This compound IC50 (nM) | Monodesethylamodiaquine IC50 (nM) |
---|---|---|
Chloroquine-susceptible | 16.1 | 28.2 |
Chloroquine-resistant | 18.9 | 74.8 |
These results suggest that this compound retains efficacy even in resistant strains, with a significant correlation to chloroquine susceptibility patterns (r = 0.371) .
Clinical Applications
This compound has been evaluated in clinical settings, particularly for its potential as an alternative treatment regimen for malaria. A regimen of 12 mg/kg over two days has been suggested as effective for treating chloroquine-resistant malaria .
Case Study: Intramuscular Administration
A clinical study involving the administration of this compound via intramuscular injection demonstrated variable success rates in clearing parasitemia among patients:
- 3 mg/kg : Cleared in 1 of 6 patients
- 6 mg/kg : Cleared in 4 of 7 patients
- 6 mg/kg followed by 3 mg/kg : Cleared in 7 of 9 patients
These findings indicate that higher doses may enhance treatment efficacy .
Potential Repurposing in Oncology
Emerging studies suggest that compounds like this compound may hold promise beyond antimalarial applications. Preliminary research indicates that it could be repurposed for cancer therapy due to its ability to inhibit ribosome biogenesis and stabilize p53, a crucial tumor suppressor protein . This novel activity opens avenues for further exploration in oncological contexts.
Mechanism of Action
Amopyroquine exerts its effects by concentrating in the digestive vacuole of the intraerythrocytic parasite. It inhibits the haem polymerase of the parasite, leading to the accumulation of soluble haem, which is toxic to the parasite . This mechanism is similar to that of other 4-aminoquinoline compounds .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Table 1: Key Pharmacokinetic and Physicochemical Properties
Key Findings :
- Lipophilicity : this compound has intermediate lipophilicity compared to chloroquine and tebuquine, influencing its tissue distribution and accumulation in parasitized erythrocytes .
- Metabolism : Unlike amodiaquine (a prodrug), this compound is poorly metabolized, reducing variability in therapeutic efficacy .
- Cross-Resistance : this compound shows lower cross-resistance with chloroquine than amodiaquine, making it a candidate for chloroquine-resistant regions .
Efficacy and Resistance Profiles
In Vitro Activity Against P. falciparum (IC50 Values)
Compound | Chloroquine-Susceptible Clone (nM) | Chloroquine-Resistant Clone (nM) | Resistance Ratio |
---|---|---|---|
This compound | 16.1 | 18.9 | 1.17 |
Amodiaquine | 28.2 | 74.8 | 2.65 |
Chloroquine | 36.5 | 1,630 | 44.7 |
Interpretation :
- This compound retains potency against chloroquine-resistant strains, with only a 3.7-fold reduction in susceptibility compared to chloroquine’s 44.7-fold reduction .
Toxicity and Mechanisms
- This compound vs. Amodiaquine: Both compounds deplete glutathione in activated neutrophils via quinoneimine metabolite formation, triggering type II hypersensitivity reactions . However, this compound lacks the 5′-chlorophenyl group, which reduces its accumulation in lysosomes and associated cytotoxicity .
- Bis-Mannich Compounds (e.g., Pyronaridine) : These derivatives avoid bioactivation to toxic metabolites, resulting in lower risks of agranulocytosis and hepatotoxicity .
Research Frontiers and Repurposing Potential
Recent studies highlight this compound’s ability to stabilize the tumor suppressor protein p53 by inhibiting ribosome biogenesis, a mechanism distinct from its antimalarial action .
Biological Activity
Amopyroquine is a synthetic derivative of 4-aminoquinoline, primarily developed for its antimalarial properties. This compound has garnered attention due to its efficacy against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications in combination therapies.
This compound's chemical formula is , featuring a pyrazole ring structure that enhances its biological activity compared to other compounds in its class. It is structurally related to amodiaquine but exhibits distinct modifications that improve efficacy and reduce side effects.
The proposed mechanism by which this compound exerts its antimalarial effects involves accumulation within the food vacuole of the malaria parasite. This accumulation disrupts the parasite's ability to digest hemoglobin, leading to energy metabolism disruption and ultimately, parasite death .
In Vitro Activity and Efficacy
Recent studies have evaluated the in vitro activity of this compound against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. The findings indicate that:
- Chloroquine-Susceptible Strains : The IC50 (50% inhibitory concentration) for this compound was approximately 16.1 nM.
- Chloroquine-Resistant Strains : The IC50 was higher at 18.9 nM, demonstrating that while resistance exists, this compound remains effective compared to other treatments .
A comparative analysis with monodesethylamodiaquine revealed that chloroquine-resistant isolates were significantly less susceptible to both drugs, suggesting a need for continuous monitoring of clinical responses .
Strain Type | IC50 (nM) |
---|---|
Chloroquine-Susceptible | 16.1 |
Chloroquine-Resistant | 18.9 |
Case Studies and Clinical Implications
In a clinical context, this compound has shown promise as part of combination therapies aimed at enhancing treatment efficacy and delaying resistance development. For instance, combining this compound with other antimalarials may improve overall therapeutic outcomes.
A notable study indicated that this compound exhibited greater cytotoxicity than chloroquine at equimolar concentrations, suggesting potential advantages in treating resistant cases . Furthermore, research into the pharmacokinetics of this compound indicates favorable absorption and bioavailability profiles, which are critical for effective treatment regimens .
Research Findings and Future Directions
The ongoing research into this compound includes investigations into its interactions with other drugs and its potential role in cancer therapy due to its ability to inhibit ribosome biogenesis—a novel activity not typically associated with traditional antimalarials .
As resistance patterns evolve among malaria parasites, understanding the biological activity of compounds like this compound becomes increasingly vital. Continued exploration into its pharmacological profile will aid in developing more effective treatment strategies.
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCUCSDUMVJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10350-81-9 (di-hydrochloride) | |
Record name | Amopyroquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50203544 | |
Record name | Amopyroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-81-2 | |
Record name | Amopyroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amopyroquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amopyroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOPYROQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.